4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid
Overview
Description
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5ClF4O2. This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenylacetic acid backbone. It is a solid at room temperature and is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that the compound might be involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions, it could play a role in the formation of carbon-carbon bonds .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The interactions between this compound and biomolecules are often mediated by non-covalent bonds, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors or signaling proteins, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, the compound could inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Changes in gene expression can also occur as a result of the compound’s interaction with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity, to counteract its effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. High doses of this compound may also result in toxic or adverse effects, such as cellular damage or apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as its interactions with biomolecules may be compartment-specific .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The activity and function of this compound are often dependent on its localization within the cell, as its interactions with biomolecules can vary between different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a phenylacetic acid derivative, followed by the introduction of fluoro and trifluoromethyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
Uniqueness
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chloro, fluoro, and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-8-5(9(12,13)14)1-4(2-6(8)11)3-7(15)16/h1-2H,3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYRMONRFCVTOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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